Cas no 955745-99-0 (N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide)

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide is a synthetic organic compound featuring a tetrahydroisoquinoline core substituted with a benzoyl group at the 2-position and a 3,4-difluorobenzamide moiety at the 7-position. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecule development. The incorporation of fluorine atoms enhances metabolic stability and binding affinity, while the tetrahydroisoquinoline framework offers conformational rigidity, facilitating selective interactions with biological targets. The compound's well-defined synthetic route and purity make it suitable for research applications in drug discovery, particularly in the exploration of central nervous system (CNS) or protease-targeted therapeutics. Its physicochemical properties can be further tailored for optimized pharmacokinetics.
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide structure
955745-99-0 structure
Product name:N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide
CAS No:955745-99-0
MF:C23H18F2N2O2
MW:392.398032665253
CID:6072389
PubChem ID:16943664

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide
    • Benzamide, N-(2-benzoyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-3,4-difluoro-
    • AKOS024647244
    • F2416-0882
    • N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4-difluorobenzamide
    • 955745-99-0
    • Inchi: 1S/C23H18F2N2O2/c24-20-9-7-17(13-21(20)25)22(28)26-19-8-6-15-10-11-27(14-18(15)12-19)23(29)16-4-2-1-3-5-16/h1-9,12-13H,10-11,14H2,(H,26,28)
    • InChI Key: LKBMGCZZPHKOPG-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCN(C(=O)C1=CC=CC=C1)C2)(=O)C1=CC=C(F)C(F)=C1

Computed Properties

  • Exact Mass: 392.13363415g/mol
  • Monoisotopic Mass: 392.13363415g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 595
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • Density: 1.345±0.06 g/cm3(Predicted)
  • Boiling Point: 506.4±50.0 °C(Predicted)
  • pka: 12.05±0.20(Predicted)

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2416-0882-20mg
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide
955745-99-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2416-0882-100mg
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide
955745-99-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2416-0882-30mg
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide
955745-99-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2416-0882-1mg
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide
955745-99-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2416-0882-40mg
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide
955745-99-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2416-0882-10μmol
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide
955745-99-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2416-0882-75mg
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide
955745-99-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2416-0882-50mg
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide
955745-99-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2416-0882-25mg
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide
955745-99-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2416-0882-2μmol
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide
955745-99-0 90%+
2μl
$57.0 2023-05-16

Additional information on N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide

Comprehensive Overview of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide (CAS No. 955745-99-0)

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide (CAS No. 955745-99-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique tetrahydroisoquinoline core and difluorobenzamide moiety, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its structural features, which may contribute to binding affinity and selectivity in biological systems.

The compound's benzoyl and difluorobenzamide groups are critical to its functionality, offering opportunities for modifications to enhance pharmacokinetic properties. In recent years, the demand for fluorinated compounds has surged due to their stability and bioavailability, making N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide a subject of interest in medicinal chemistry. Its CAS number 955745-99-0 serves as a unique identifier, ensuring accurate referencing in scientific literature and databases.

One of the trending topics in pharmaceutical research is the development of small-molecule inhibitors targeting specific enzymes or receptors. N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide has been investigated in this context, with studies focusing on its potential as a scaffold for designing novel therapeutics. The incorporation of fluorine atoms is a common strategy to improve metabolic stability and membrane permeability, aligning with current industry trends.

Another area of interest is the compound's role in central nervous system (CNS) drug development. The tetrahydroisoquinoline scaffold is known for its presence in bioactive molecules targeting neurological pathways. Researchers are exploring whether CAS 955745-99-0 could be optimized for CNS penetration, addressing challenges such as the blood-brain barrier. This aligns with the growing focus on neurodegenerative diseases and psychiatric disorders, which are among the most searched health topics globally.

From a synthetic chemistry perspective, the preparation of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide involves multi-step organic transformations, including amide coupling and cyclization reactions. These methods are frequently discussed in academic and industrial settings, as they are essential for producing high-purity compounds for research. The compound's molecular weight and solubility properties are also critical parameters for formulation scientists.

In the context of green chemistry, there is increasing scrutiny on the environmental impact of synthetic processes. Researchers are evaluating sustainable approaches to synthesize CAS 955745-99-0, such as catalytic methods or solvent-free reactions. This reflects broader societal concerns about sustainability and eco-friendly manufacturing, which are highly searched topics in scientific and public forums.

Analytical characterization of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide typically involves techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods ensure the compound's identity and purity, which are crucial for reproducible research outcomes. The availability of detailed spectral data for 955745-99-0 facilitates its adoption in various studies.

Looking ahead, the potential applications of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide may expand into areas such as cancer research and inflammatory diseases, given the versatility of its chemical structure. As the scientific community continues to explore targeted therapies and precision medicine, compounds like this will remain at the forefront of innovation. Its CAS registry number ensures traceability and compliance with regulatory standards, further enhancing its utility in global research efforts.

Recommend Articles

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd